5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
CAS No.: 89660-75-3
Cat. No.: VC17311992
Molecular Formula: C11H10ClNO2S
Molecular Weight: 255.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89660-75-3 |
|---|---|
| Molecular Formula | C11H10ClNO2S |
| Molecular Weight | 255.72 g/mol |
| IUPAC Name | 5-[(3-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
| Standard InChI | InChI=1S/C11H10ClNO2S/c12-9-3-1-2-8(4-9)6-16-7-10-5-11(14)13-15-10/h1-5H,6-7H2,(H,13,14) |
| Standard InChI Key | PJYLNBIPSMSHCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CSCC2=CC(=O)NO2 |
Introduction
Overview of the Compound
The chemical compound 5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a heterocyclic organic molecule. It features a 1,2-oxazole ring substituted with a sulfanyl (thioether) group attached to a 3-chlorophenylmethyl moiety. This structural framework suggests potential applications in medicinal chemistry and materials science due to its functional groups and heterocyclic core.
Synthesis
The synthesis of 5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one typically involves:
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Preparation of the Oxazole Core:
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Cyclization reactions using precursors such as hydroxamic acids or nitriles with appropriate electrophiles.
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Introduction of the Sulfanyl Group:
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A nucleophilic substitution reaction where a thiol or sulfide reacts with a halogenated precursor.
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Attachment of the Chlorophenylmethyl Group:
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This step often involves alkylation using chloromethylbenzene derivatives under basic conditions.
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These steps are carried out under controlled conditions to ensure high yields and purity.
Analytical Characterization
To confirm the structure and purity of the compound, advanced spectroscopic techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies proton and carbon environments; confirms functional groups (e.g., oxazole and sulfanyl). |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects characteristic functional group vibrations (e.g., C=O stretch in oxazole). |
| X-Ray Crystallography (optional) | Provides definitive structural confirmation in solid-state form. |
Potential Applications
The unique structure of this compound suggests several areas of interest:
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Pharmaceutical Development:
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The oxazole ring is a common pharmacophore in drug design due to its bioavailability and binding properties.
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The chlorophenyl group may enhance lipophilicity, aiding membrane permeability.
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Potential applications include anti-inflammatory, antimicrobial, or anticancer agents.
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Materials Science:
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The presence of sulfur and nitrogen atoms can contribute to coordination chemistry, making it useful for metal-organic frameworks or catalysis.
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Biological Activity Studies:
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Analogous compounds have shown inhibition of enzymes like lipoxygenases or kinases, suggesting possible bioactivity.
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Challenges and Future Directions
Despite its potential, challenges remain:
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Synthetic Complexity:
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Multistep synthesis requires optimization for scalability.
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Toxicity Evaluation:
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Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary.
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Limited Existing Data:
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Research on this specific compound is sparse; more experimental data is needed to validate theoretical predictions.
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Future research should focus on:
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High-throughput screening for biological activity.
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Structural modifications to enhance potency and selectivity.
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Exploration of material science applications.
This article provides an authoritative overview of the compound with insights into its synthesis, properties, and potential applications in various fields. Further experimental validation will unlock its full potential for industrial and pharmaceutical uses.
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